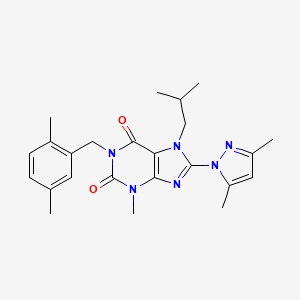
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-Mediated Base Pairs and Structural Characterization
Research into 6-(3,5-Dimethylpyrazol-1-yl)purine derivatives, which share structural similarities with the compound of interest, has revealed their potential in the creation of metal-mediated base pairs. These derivatives have been used to study specific recognition mechanisms of canonical nucleobases, facilitated by the formation of metal complexes. The synthesis and characterization of these complexes have provided insights into their coordination patterns and the stability of metal-mediated base pairs in various nucleic acid double helices (Sinha et al., 2015).
Cytotoxic Activity of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the target compound, have been synthesized and tested for cytotoxic activities against various cancer cell lines. These derivatives have shown potent cytotoxic effects, highlighting the potential of structurally similar compounds for therapeutic applications in cancer treatment (Deady et al., 2003).
Novel Bitter Modifying Flavour Compounds
Compounds containing the 3,5-dimethylpyrazolyl group have been evaluated as novel bitter modifying flavor compounds. These studies assess their safety for use in food and beverage applications, demonstrating the versatility of this chemical structure in both medicinal and food science applications (Karanewsky et al., 2016).
Antimicrobial and Anticancer Derivatives Synthesis
Research on derivatives of 8-Chloro-theophylline has led to the synthesis of new compounds with potential antimicrobial and anticancer activities. These findings indicate the broad utility of purine derivatives in developing new therapeutic agents (Abdul-Reda & Abdul-Ameer, 2018).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
The synthesis of tricyclic triazino and triazolo[4,3-e]purine derivatives has been explored, with some compounds showing significant in vitro anticancer, anti-HIV-1, and antimicrobial activities. These results underscore the potential of purine derivatives as multifunctional agents in treating a variety of diseases (Ashour et al., 2012).
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound contains a zinc element, which is known to play a catalytic, structural, and regulatory role in various biological functions .
Biochemical Pathways
It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes .
Pharmacokinetics
Zinc is absorbed, distributed, metabolized, and excreted by the body . It plays a significant role in various biochemical and physiological effects and organ-specific actions .
Result of Action
Zinc, a component of the compound, is known to play an important role in antiviral immunity in several viral infections .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ZINC12231605. For instance, salinity is a significant environmental factor that regulates the aggregation, dissolution, and toxicity of zinc-based compounds . Moreover, different environmental factors and methods must be taken into account for the assessment of ecological risk caused by exposure to heavy metals in the soil environment .
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-14(2)12-28-20-21(25-23(28)30-18(6)11-17(5)26-30)27(7)24(32)29(22(20)31)13-19-10-15(3)8-9-16(19)4/h8-11,14H,12-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUHLTDZUQUHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C(N3CC(C)C)N4C(=CC(=N4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)
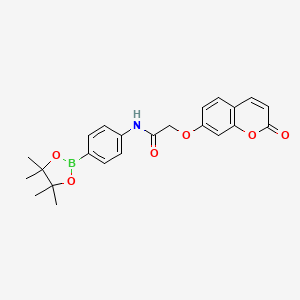
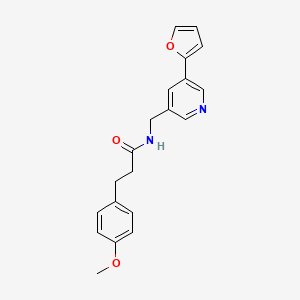

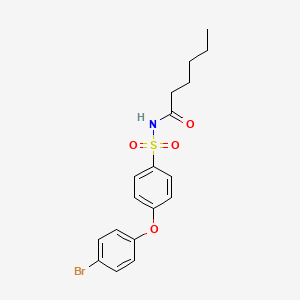
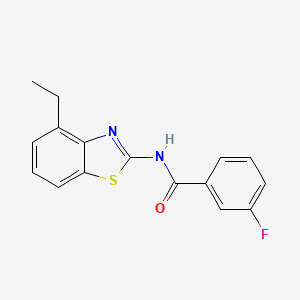
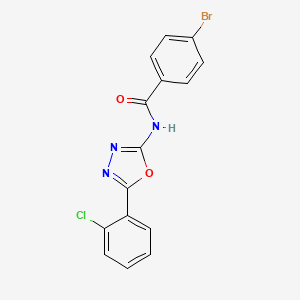
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)
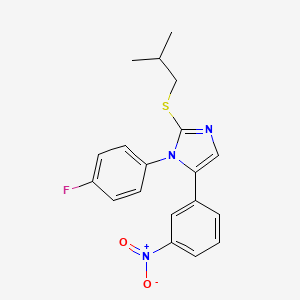
![Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2953870.png)

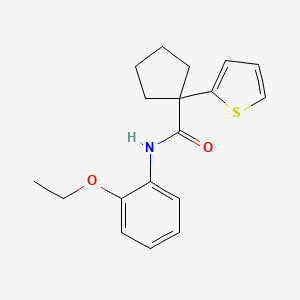
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2953880.png)
